N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine
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Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is a complex organic compound that features a methoxy-substituted benzodioxole ring fused with an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Methoxy Substitution: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Indane Formation: The indane structure is formed through cyclization reactions, often involving Friedel-Crafts acylation followed by reduction.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.
Reduction: Reduction reactions can target the benzodioxole ring and the indane structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with various molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the indane structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but with different functional groups.
Substituted Methylenedioxyphenethylamines: Retain the methylenedioxyphenyl ring but have different substituents.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to its combination of the methoxy-substituted benzodioxole ring with the indane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-16-7-12(8-17-18(16)22-11-21-17)10-19-15-6-5-13-3-2-4-14(13)9-15/h5-9,19H,2-4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJITEISYQLICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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